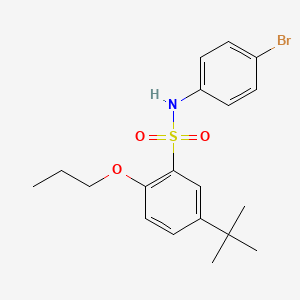
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide, also known as FMBS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMBS is a benzamide derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide is related to its ability to inhibit FAAH. FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that have various effects on the body. By inhibiting FAAH, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide can increase endocannabinoid levels, leading to various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide are related to its ability to inhibit FAAH and increase endocannabinoid levels. These effects can include pain relief, anti-inflammatory effects, and potential anti-cancer effects.
実験室実験の利点と制限
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, its ability to inhibit FAAH and increase endocannabinoid levels makes it a valuable tool for investigating the effects of endocannabinoids on the body. However, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects on the body.
将来の方向性
There are several future directions for N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide research. One direction is to investigate its potential applications in the treatment of cancer. Another direction is to investigate its effects on the endocannabinoid system and its potential use as a tool for investigating the effects of endocannabinoids on the body. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide and its potential toxicity.
合成法
The synthesis of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide involves several steps. Initially, 4-fluoro-2-methylphenol is reacted with thionyl chloride to form 4-fluoro-2-methylphenyl chloride. This intermediate is then reacted with 2-methylthiophenol to form 2-methylsulfanyl-4-fluoro-2-methylphenylmethanone. Finally, this intermediate is reacted with ammonium acetate and acetic anhydride to form N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide.
科学的研究の応用
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has been investigated for its potential applications in scientific research. One study found that N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition results in an increase in endocannabinoid levels, which can have various effects on the body, including pain relief and anti-inflammatory effects. Additionally, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has been found to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYHEWLTXKPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)

![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)